molecular formula C8H6Br2O3 B6296629 2,4-Dibromo-5-methoxybenzoic acid CAS No. 121789-22-8

2,4-Dibromo-5-methoxybenzoic acid

Cat. No. B6296629
CAS RN: 121789-22-8
M. Wt: 309.94 g/mol
InChI Key: JQZKHMIOHWNCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Br2O3 . It has a molecular weight of 309.94 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-5-methoxybenzoic acid is 1S/C8H6Br2O3/c1-13-7-2-4 (8 (11)12)5 (9)3-6 (7)10/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methoxybenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Isolation from Natural Sources

2,4-Dibromo-5-methoxybenzoic acid has been isolated from natural sources like sea sponges and algae. For instance, a compound structurally similar to 2,4-Dibromo-5-methoxybenzoic acid, namely 3,5-Dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. The structure of this compound was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998). Additionally, research on the red alga Rhodomela confervoides led to the discovery of various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, highlighting the rich chemical diversity in marine organisms (Zhao et al., 2004).

Chemical Analysis and Synthesis

In the field of chemical analysis, 2,4-Dibromo-5-methoxybenzoic acid and its derivatives have been utilized in various studies. One study focused on the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential reagent for catechol O-methyltransferase, demonstrating the compound's role in enzymatic inhibition (Borchardt & Huber, 1982). Another study examined benzoic acid derivatives as additives to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry, indicating their usefulness in enhancing analytical techniques (Karas et al., 1993).

Biological Studies

Biologically, derivatives of 2,4-Dibromo-5-methoxybenzoic acid have been studied for their interactions with various enzymes and biological systems. For instance, the compound 5-Hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines, which are crucial neurotransmitters (Borchardt & Huber, 1982).

Applications in Organic Chemistry

In organic chemistry, derivatives of 2,4-Dibromo-5-methoxybenzoic acid have been used in various synthetic routes. For example, a study demonstrated the directed ortho-metalation of unprotected benzoic acids, where 2-methoxybenzoic acid was deprotonated exclusively in the position ortho to the carboxylate, showcasing a methodology useful for the preparation of 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006).

Environmental and Toxicological Research

Finally, in environmental and toxicological research, the effects of benzoic acid derivatives, including 4-methoxybenzoic acid, have been assessed, providing insights into their toxic properties upon intragastric intake in experimental settings (Gorokhova et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides .

Mode of Action

The mode of action of 2,4-Dibromo-5-methoxybenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process allows the conversion of the boron moiety into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The molecular and cellular effects of 2,4-Dibromo-5-methoxybenzoic acid’s action depend on its interactions with its targets and the biochemical pathways it affects. For instance, its involvement in the Suzuki–Miyaura coupling could lead to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-5-methoxybenzoic acid. For example, the stability of organoboranes, which are key to the Suzuki–Miyaura coupling, can be affected by air and moisture . Therefore, the compound’s action may be influenced by the conditions under which it is stored and used .

properties

IUPAC Name

2,4-dibromo-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKHMIOHWNCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-5-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.